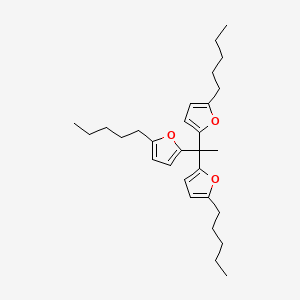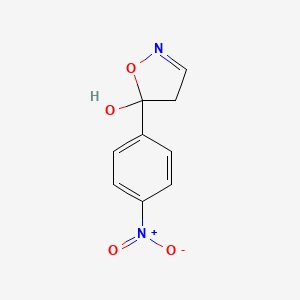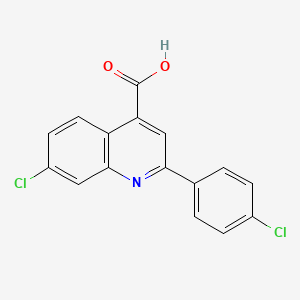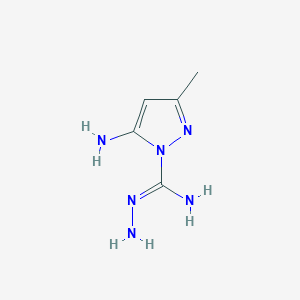
2,2',2''-(Ethane-1,1,1-triyl)tris(5-pentylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran): is a chemical compound belonging to the class of furan derivatives It is characterized by the presence of three 2-pentylfuran groups attached to a central ethane-1,1,1-triyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) typically involves the reaction of 2-pentylfuran with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the molecule, resulting in new derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research in biology may explore the compound’s interactions with biological systems, including its potential as a bioactive molecule or its role in biochemical pathways.
Medicine: In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets or pathways involved in disease processes.
Industry: Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
- 5,5’,5’'-(Ethane-1,1,2-triyl)tris(6-chloroindolin-2-one)
- 4,4’,4’‘-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine))
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
Comparison: Compared to these similar compounds, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) is unique due to its specific structural arrangement and the presence of three 2-pentylfuran groups. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87688-73-1 |
|---|---|
Molekularformel |
C29H42O3 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2-[1,1-bis(5-pentylfuran-2-yl)ethyl]-5-pentylfuran |
InChI |
InChI=1S/C29H42O3/c1-5-8-11-14-23-17-20-26(30-23)29(4,27-21-18-24(31-27)15-12-9-6-2)28-22-19-25(32-28)16-13-10-7-3/h17-22H,5-16H2,1-4H3 |
InChI-Schlüssel |
SCPRATIVTHLNJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(O1)C(C)(C2=CC=C(O2)CCCCC)C3=CC=C(O3)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)




![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)

![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)




